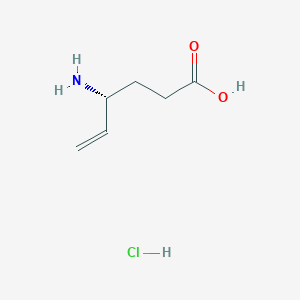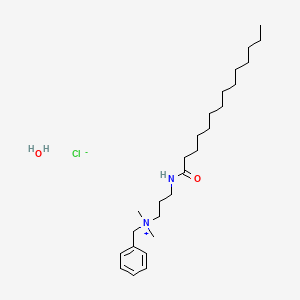
Miramistin monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Miramistin monohydrate involves the reaction of benzyl dimethylamine with myristoyl chloride to form benzyl dimethyl [3-(myristoilamino) propyl] ammonium chloride. The reaction is typically carried out in an organic solvent under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-purity reagents and advanced reaction control systems. The process includes multiple purification steps to remove impurities and ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Miramistin monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify its chemical structure, potentially altering its antimicrobial properties.
Substitution: Substitution reactions can occur, where functional groups in the molecule are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different oxidized forms of Miramistin, while substitution reactions can yield various substituted derivatives .
Scientific Research Applications
Miramistin monohydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of antimicrobial agents and their mechanisms of action.
Biology: Investigated for its effects on microbial biofilms and resistance mechanisms.
Medicine: Applied in wound healing, infection control, and as a component in various pharmaceutical formulations.
Industry: Utilized in the development of antiseptic products and as a preservative in cosmetic formulations
Mechanism of Action
The mechanism of action of Miramistin monohydrate involves its ability to disrupt microbial cell membranes. It interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This action is effective against a wide range of microorganisms, including bacteria, fungi, and viruses .
Comparison with Similar Compounds
Similar Compounds
Chlorhexidine: Another widely used antiseptic with similar antimicrobial properties.
Povidone-iodine: Known for its broad-spectrum antimicrobial activity.
Hydrogen peroxide: Used as a disinfectant and antiseptic.
Uniqueness
Miramistin monohydrate is unique due to its low toxicity and broad-spectrum activity, including effectiveness against biofilms and resistant isolates. Unlike some other antiseptics, it has a high safety profile and minimal side effects, making it suitable for various clinical applications .
Properties
CAS No. |
394211-21-3 |
|---|---|
Molecular Formula |
C26H49ClN2O2 |
Molecular Weight |
457.1 g/mol |
IUPAC Name |
benzyl-dimethyl-[3-(tetradecanoylamino)propyl]azanium;chloride;hydrate |
InChI |
InChI=1S/C26H46N2O.ClH.H2O/c1-4-5-6-7-8-9-10-11-12-13-17-21-26(29)27-22-18-23-28(2,3)24-25-19-15-14-16-20-25;;/h14-16,19-20H,4-13,17-18,21-24H2,1-3H3;1H;1H2 |
InChI Key |
YUXKLHOWBIKGKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC1=CC=CC=C1.O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


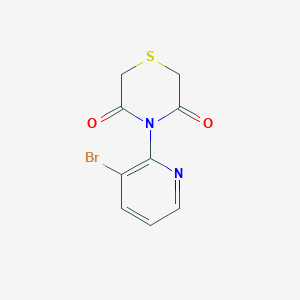
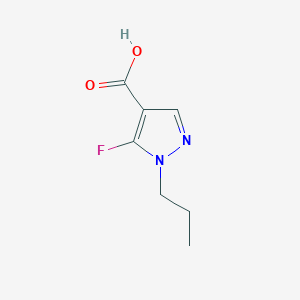

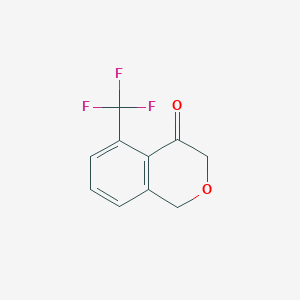
![6-Amino-8-bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12984289.png)
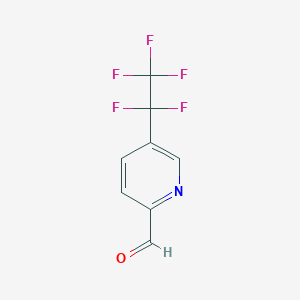
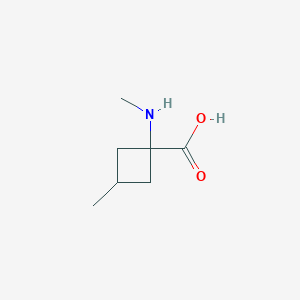
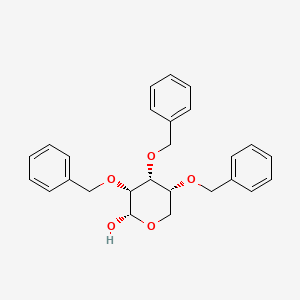

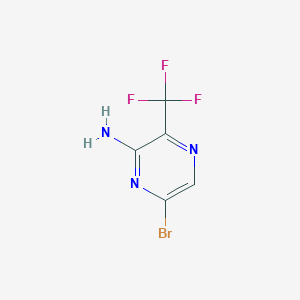
![Methyl 3-[tert-butoxycarbonyl(methyl)amino]indane-5-carboxylate](/img/structure/B12984318.png)

![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-[1,8]naphthyridine]-6'-carboxylic acid](/img/structure/B12984335.png)
